molecular formula C21H25N3O2 B14997023 2,2'-(9-Methyl-1,5,9-triazaspiro[5.5]undec-1-ene-2,4-diyl)diphenol

2,2'-(9-Methyl-1,5,9-triazaspiro[5.5]undec-1-ene-2,4-diyl)diphenol

Cat. No.: B14997023
M. Wt: 351.4 g/mol
InChI Key: NPHQUWAQGKHKPK-UHFFFAOYSA-N
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Description

2,2’-(9-Methyl-1,5,9-triazaspiro[5.5]undec-1-ene-2,4-diyl)diphenol is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(9-Methyl-1,5,9-triazaspiro[5.5]undec-1-ene-2,4-diyl)diphenol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of the phenolic groups. Common synthetic routes may involve:

    Formation of the Spirocyclic Core: This can be achieved through cyclization reactions involving appropriate amine and ketone precursors under acidic or basic conditions.

    Introduction of Phenolic Groups: This step often involves the use of phenol derivatives and coupling reactions facilitated by catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2’-(9-Methyl-1,5,9-triazaspiro[5.5]undec-1-ene-2,4-diyl)diphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones under oxidative conditions.

    Reduction: The spirocyclic core can be reduced to form different structural analogs.

    Substitution: The phenolic groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Catalysts such as palladium or copper in the presence of appropriate ligands.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.

Scientific Research Applications

2,2’-(9-Methyl-1,5,9-triazaspiro[5.5]undec-1-ene-2,4-diyl)diphenol has been explored for its applications in several scientific domains:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Studied for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2’-(9-Methyl-1,5,9-triazaspiro[5.5]undec-1-ene-2,4-diyl)diphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Inhibiting Enzyme Activity: Binding to the active site of enzymes and preventing substrate access.

    Modulating Receptor Function: Interacting with receptors to alter their signaling pathways.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    1,4,9-Triazaspiro[5.5]undecan-2-one: Another spirocyclic compound with similar structural features.

    2- [4- (4-ethoxyphenyl)-9-methyl-1,5,9-triazaspiro [5.5]undec-4-en-2-yl]phenol: A structurally related compound with different substituents.

Uniqueness

2,2’-(9-Methyl-1,5,9-triazaspiro[55]undec-1-ene-2,4-diyl)diphenol stands out due to its specific combination of a spirocyclic core and phenolic groups, which confer unique chemical reactivity and biological activity

Properties

Molecular Formula

C21H25N3O2

Molecular Weight

351.4 g/mol

IUPAC Name

2-[4-(2-hydroxyphenyl)-9-methyl-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol

InChI

InChI=1S/C21H25N3O2/c1-24-12-10-21(11-13-24)22-17(15-6-2-4-8-19(15)25)14-18(23-21)16-7-3-5-9-20(16)26/h2-9,17,22,25-26H,10-14H2,1H3

InChI Key

NPHQUWAQGKHKPK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1)NC(CC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4O

Origin of Product

United States

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